molecular formula C30H26Cl2N2O6 B3742728 N'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide

N'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide

Cat. No.: B3742728
M. Wt: 581.4 g/mol
InChI Key: JPXSDMCBPZBRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups

Properties

IUPAC Name

N'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26Cl2N2O6/c1-38-25-17-19(18-26(39-2)27(25)40-3)28(35)34(24-7-5-4-6-8-24)33-29(36)30(37,20-9-13-22(31)14-10-20)21-11-15-23(32)16-12-21/h4-18,37H,1-3H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXSDMCBPZBRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC=CC=C2)NC(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide involves several steps. One common synthetic route includes the reaction of 2,2-bis(4-chlorophenyl)-2-hydroxyacetyl chloride with 3,4,5-trimethoxy-N-phenylbenzohydrazide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

N’-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

N’-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N’-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide can be compared with similar compounds such as:

    1-chloro-2,2-bis(4’-chlorophenyl)ethylene: This compound shares structural similarities but differs in its chemical properties and applications.

    2,2-bis(4-chlorophenyl)-1,1-dichloroethane: Another related compound with distinct chemical behavior and uses.

    bis(4-chlorophenyl)acetic acid: This compound has a similar aromatic structure but different functional groups and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.